molecular formula C18H32N4O5 B12526598 L-Valyl-L-leucylglycyl-L-proline CAS No. 863965-17-7

L-Valyl-L-leucylglycyl-L-proline

Cat. No.: B12526598
CAS No.: 863965-17-7
M. Wt: 384.5 g/mol
InChI Key: UUBYCJMZSGIHTQ-YDHLFZDLSA-N
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Description

L-Valyl-L-leucylglycyl-L-proline is a tetrapeptide composed of the amino acids L-valine, L-leucine, glycine, and L-proline. This compound is of interest due to its potential biological activities and applications in various fields, including biochemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Valyl-L-leucylglycyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, efficiency, and scalability.

Chemical Reactions Analysis

Types of Reactions: L-Valyl-L-leucylglycyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the proline residue, leading to the formation of hydroxyproline.

    Reduction: Reduction reactions are less common for peptides but can be used to modify specific functional groups.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.

    Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

    Substitution reagents: Amino acid derivatives and coupling reagents such as DIC and HOBt are used for substitution reactions.

Major Products:

    Oxidation: Hydroxyproline-containing peptides.

    Reduction: Modified peptides with reduced functional groups.

    Substitution: Peptide analogs with different amino acid sequences.

Scientific Research Applications

L-Valyl-L-leucylglycyl-L-proline has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valyl-L-leucylglycyl-L-proline depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the specific application and context of use.

Comparison with Similar Compounds

    L-Valyl-L-prolyl-L-proline: Another tripeptide with similar structural features but different biological activities.

    L-Isoleucyl-L-prolyl-L-proline: A tripeptide with structural similarities and potential therapeutic applications.

Uniqueness: L-Valyl-L-leucylglycyl-L-proline is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with biological molecules, making it a valuable compound for research and development.

Properties

CAS No.

863965-17-7

Molecular Formula

C18H32N4O5

Molecular Weight

384.5 g/mol

IUPAC Name

(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H32N4O5/c1-10(2)8-12(21-17(25)15(19)11(3)4)16(24)20-9-14(23)22-7-5-6-13(22)18(26)27/h10-13,15H,5-9,19H2,1-4H3,(H,20,24)(H,21,25)(H,26,27)/t12-,13-,15-/m0/s1

InChI Key

UUBYCJMZSGIHTQ-YDHLFZDLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)C)N

Origin of Product

United States

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